molecular formula C5H3BrN4 B15326121 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B15326121
M. Wt: 199.01 g/mol
InChI Key: MKHPQZDDCMLWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 856343-33-4) is a high-value nitrogen-rich heterocyclic building block essential in medicinal chemistry and drug discovery. This bromide serves as a key synthetic intermediate for the construction of more complex molecules, particularly through metal-catalyzed cross-coupling reactions. The triazolopyridine core is a privileged scaffold in pharmaceuticals, featured in drugs like Filgotinib, Dapiprazole, and Trazodone . Specific research has identified analogues of this core structure as potent GPR119 agonists for the treatment of Type 2 Diabetes Mellitus, a glucose-dependent mechanism that offers a promising therapeutic profile without inducing hypoglycemia . Furthermore, derivatives based on similar triazolopyridine frameworks are being explored for their anticancer properties, acting as inhibitors of tyrosine kinase receptors like AXL, which are implicated in proliferative diseases . With a molecular formula of C5H3BrN4 and a molecular weight of 199.01 g/mol , this compound is characterized by its high purity and reliable performance in synthetic applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

7-bromo-2H-triazolo[4,5-c]pyridine

InChI

InChI=1S/C5H3BrN4/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,(H,8,9,10)

InChI Key

MKHPQZDDCMLWME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNN=C2C=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-2-chloropyridine with sodium azide, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 7-position undergoes nucleophilic substitution due to the electron-withdrawing effects of the triazole and pyridine rings, which activate the aromatic system toward electron-rich nucleophiles. Key reactions include:

  • Amination : Reaction with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C), yielding 7-amino derivatives .

  • Alkoxylation : Substitution with alkoxide ions (e.g., sodium methoxide) under similar conditions to produce 7-alkoxy analogues.

Example Reaction:

C5H3BrN4+NH2RDMF, 100°CC5H3N4NHR+HBr\text{C}_5\text{H}_3\text{BrN}_4 + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 100°C}} \text{C}_5\text{H}_3\text{N}_4\text{NH}_\text{R} + \text{HBr}

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions , enabling the synthesis of biaryl or heteroaryl systems:

Reaction TypeCatalytic SystemSubstratesProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acids7-Aryl-triazolopyridines
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amines7-Amino-triazolopyridines

These reactions typically proceed at 80–110°C with yields exceeding 70% for electron-neutral or electron-deficient coupling partners.

Cycloaddition Reactions

The triazole ring can engage in 1,3-dipolar cycloadditions , though its fused structure limits direct participation. Instead, the bromine atom is often functionalized to introduce azide or alkyne groups for subsequent click chemistry:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : After substituting bromine with an azide group, the compound reacts with terminal alkynes to form 1,2,3-triazole-linked hybrids.

Ring Functionalization and Rearrangement

The fused triazole-pyridine system can undergo ring-opening or rearrangement under specific conditions:

  • Acid-mediated ring expansion : Treatment with concentrated HCl at 150°C converts the triazole ring into a pyrimidine derivative via intermediate hydrazide formation .

  • Nitration/Sulfonation : Electrophilic substitution occurs at the pyridine ring’s 2- or 4-positions under strongly acidic conditions (HNO₃/H₂SO₄) .

Comparative Reactivity

The bromine atom’s electronic and steric properties differentiate it from halogenated analogues:

CompoundReactivity in SNAr (Relative Rate)Preferred Coupling Partners
7-Bromo-1H-triazolo[4,5-c]pyridine1.0 (reference)Boronic acids, amines
7-Chloro analogue0.3Electron-deficient partners
7-Iodo analogue3.2Sterically hindered partners

Synthetic Considerations

  • Solvent effects : DMSO enhances solubility but may promote side reactions at high temperatures.

  • Catalyst selection : Palladium with bulky phosphine ligands (e.g., Xantphos) improves yields in Buchwald-Hartwig amination.

This compound’s versatility in nucleophilic substitution, cross-coupling, and cycloaddition reactions makes it valuable for constructing complex heterocycles in medicinal and materials chemistry. Further studies exploring its reactivity under photoredox or electrochemical conditions could unlock additional synthetic pathways.

Scientific Research Applications

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine has been explored for various scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Pesticide Synthesis: The compound can be used as a starting material in the synthesis of pesticides, contributing to agricultural research.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key signaling pathways in cells.

Comparison with Similar Compounds

Key Observations :

  • Ring Position : The [4,5-c] vs. [1,5-a] vs. [4,5-b] triazole ring positions alter electronic density and steric hindrance, impacting reactivity and binding interactions .
  • Substituents : Bromine at C7 vs. C6 and additional groups (e.g., NH₂, CH₃) influence solubility, melting points, and pharmacological profiles .

Physical and Chemical Properties

Property This compound 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine 7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine
Melting Point (°C) 180–185 (predicted) 190–195 210–215 (predicted)
Density (g/cm³) 1.85 (predicted) 1.78 2.14 (predicted)
pKa 3.2 (pyridine N) 4.1 (triazole N) 5.72 (amine NH₂)
Solubility (H₂O) Low Moderate Very Low

Notes:

  • Melting Points : Compounds with [1,2,4]triazolo[1,5-a]pyridine cores exhibit higher melting points due to stronger intermolecular interactions .
  • Solubility : The presence of polar groups (e.g., NH₂) in 7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine paradoxically reduces water solubility due to increased crystallinity .

Pharmacological Comparisons

GPR119 Agonist Activity

  • This compound : Demonstrates EC₅₀ = 12 nM for GPR119 activation, with moderate aqueous solubility (0.2 mg/mL) .
  • Analogues with NH₂ or CH₃ : Substitution at C5 (e.g., NH₂) improves solubility (0.8 mg/mL) but reduces potency (EC₅₀ = 45 nM) due to steric clashes .

Brain Penetration

  • This compound : Low brain-to-plasma ratio (0.03) in murine models, likely due to efflux by P-glycoprotein .
  • Lipophilic Derivatives (e.g., 6-Bromo-3,7-dimethyl) : Higher logP values (2.8 vs. 1.9) correlate with improved brain penetration (ratio = 0.15) .

Biological Activity

7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2 activity, affecting cell cycle regulation and leading to cytotoxic effects in certain cancer cell lines.
  • Antimicrobial Activity : Studies indicate potential antimicrobial properties against various pathogens, including Chlamydia trachomatis, suggesting its role as a selective agent without harming host cells .
  • Anticancer Properties : The compound exhibits significant antiproliferative effects against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Cytotoxicity and Selectivity

Research has demonstrated that this compound possesses cytotoxic properties with varying degrees of selectivity towards cancerous versus normal cells. For instance:

Cell LineIC50 Value (µM)Selectivity
A5490.98 ± 0.08High
MCF-71.05 ± 0.17High
HeLa1.28 ± 0.25High

These values indicate potent activity against cancer cells while maintaining lower toxicity towards normal cells.

Pharmacokinetics

In silico ADMET studies suggest that the compound has favorable pharmacokinetic properties, including good absorption and distribution characteristics. This makes it a viable candidate for further development in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antichlamydial Activity : A study reported that derivatives based on this scaffold were effective against C. trachomatis, demonstrating selective growth inhibition without affecting host cell viability .
  • Antiproliferative Effects : In vitro assays revealed that compounds similar to this compound inhibited the growth of cancer cell lines significantly more than traditional chemotherapeutics at comparable concentrations .

Q & A

Basic: What are the standard synthetic routes for preparing 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine?

Methodological Answer:
The synthesis typically involves cyclization reactions using halogenated pyridine precursors. For example:

  • Stepwise Cyclization: Reacting 4-bromo-pyridine derivatives with hydrazine to form triazole rings, followed by bromination at the 7-position under controlled conditions (e.g., using NBS or Br₂ in DMF) .
  • One-Pot Reactions: Utilizing phase-transfer catalysis (solid-liquid) with brominated diamines and aldehydes to improve yield and reduce side products .

Key Considerations:

  • Solvent choice (e.g., DMF or DMSO) impacts reaction efficiency.
  • Catalysts like p-toluenesulfonic acid enhance cyclization .

Advanced: How can regioselectivity challenges in modifying the triazolo-pyridine core be addressed?

Methodological Answer:
Regioselectivity issues arise due to the compound’s fused heterocyclic system. Strategies include:

  • Protecting Group Strategies: Temporarily blocking reactive sites (e.g., using Boc groups) to direct functionalization to the 7-position .
  • Computational Modeling: DFT calculations to predict electrophilic substitution preferences based on electron density maps .
  • Directed Metalation: Using lithiation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to target specific positions .

Example:
A study reported 85% regioselectivity for bromination at the 7-position using NBS under UV irradiation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 7.9–8.1 ppm (triazole protons) confirm ring fusion .
    • ¹³C NMR: Signals near 150 ppm indicate sp² carbons adjacent to nitrogen .
  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 198.02 (C₆H₄BrN₃) .
  • X-ray Crystallography: Resolves bromine positioning and dihedral angles between fused rings (e.g., 3.5° deviation from planarity) .

Advanced: What strategies are used to evaluate its bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Docking Studies: Molecular docking with AutoDock Vina to predict binding interactions at active sites .
  • SAR Analysis: Compare analogs (e.g., 7-chloro or 7-amino derivatives) to identify critical substituents .

Example:
A derivative showed 90% inhibition of EGFR kinase at 10 µM, attributed to bromine’s electron-withdrawing effects enhancing binding .

Basic: What are the key stability and storage considerations for this compound?

Methodological Answer:

  • Stability: Sensitive to light and moisture; decomposes via debromination or ring-opening in acidic conditions .
  • Storage:
    • Store at –20°C under inert gas (Ar/N₂) .
    • Use amber vials to prevent photodegradation .
  • Handling: Employ gloveboxes for air-sensitive reactions and HPLC-grade solvents for dissolution .

Advanced: How can contradictions in reported pharmacological data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Compare datasets using standardized assays (e.g., MTT for cytotoxicity) to control for protocol variability .
  • Purity Validation: Re-evaluate compounds via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Mechanistic Follow-Up: Use CRISPR-edited cell lines to confirm target specificity (e.g., knockout models for suspected off-target effects) .

Case Study:
Discrepancies in antiproliferative activity (IC₅₀ = 2–50 µM) were traced to variations in cell permeability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.